

Application Notes and Protocols: Synthesis of Spirocyclic Compounds from Cyclobutanone Oxime Precursors

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Compound of Interest

Compound Name: **Cyclobutanone oxime**

Cat. No.: **B1297607**

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These application notes provide a detailed overview of modern synthetic strategies for constructing diverse spirocyclic scaffolds from readily available **cyclobutanone oxime** precursors. The unique reactivity of these strained four-membered rings and their oxime derivatives opens up a plethora of synthetic possibilities, leading to novel molecular architectures with significant potential in medicinal chemistry and drug discovery. The protocols outlined below offer step-by-step guidance for the synthesis of key spirocyclic frameworks, including spirotetrahydroquinolines, spiro- γ -lactams, and spiro-imines.

Copper-Catalyzed Domino Cyclization for Spirotetrahydroquinolines

Spirotetrahydroquinolines are valuable scaffolds in medicinal chemistry. A copper-catalyzed domino reaction between anilines and **cyclobutanone oxime** provides an efficient and practical route to these complex molecules under mild conditions. This method demonstrates broad substrate scope and high functional group tolerance.^[1]

Data Presentation

Entry	Aniline Derivative	Product	Yield (%)
1	Aniline	2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-quinoline]	92
2	4-Methylaniline	6'-Methyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline]	85
3	4-Methoxyaniline	6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline]	82
4	4-Chloroaniline	6'-Chloro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline]	78
5	3-Fluoroaniline	7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline]	80

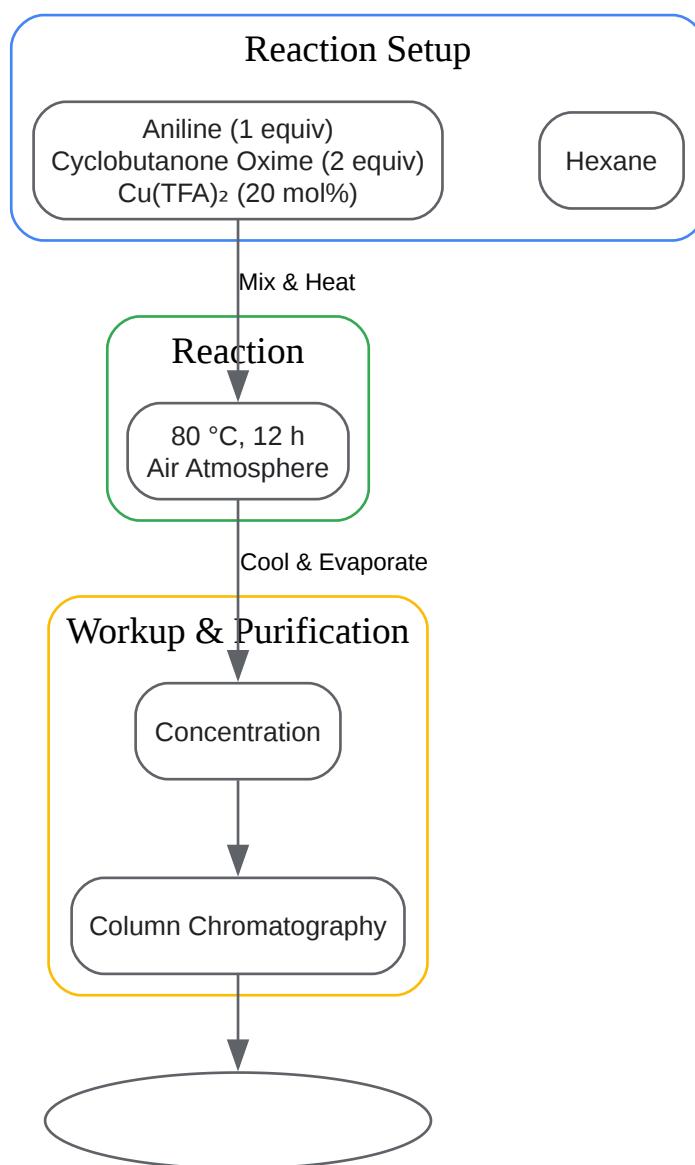
Experimental Protocol

General Procedure for the Synthesis of Spirotetrahydroquinolines:

- To an oven-dried reaction tube, add the aniline derivative (0.2 mmol, 1.0 equiv), **cyclobutanone oxime** (0.4 mmol, 2.0 equiv), and copper(II) trifluoroacetate ($\text{Cu}(\text{TFA})_2$) (0.04 mmol, 20 mol%).
- Add hexane (2.0 mL) as the solvent.
- Seal the reaction tube and place it in a preheated oil bath at 80 °C.
- Stir the reaction mixture for 12 hours under an air atmosphere.

- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired spirotetrahydroquinoline derivative.

Reaction Workflow



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Caption: Workflow for Copper-Catalyzed Spirotetrahydroquinoline Synthesis.

Asymmetric Synthesis of Spiro- γ -Lactams via Desymmetrization

Chiral γ -lactams are prevalent motifs in numerous drug molecules. An elegant approach to their synthesis involves the desymmetrization of prochiral cyclobutanones through a nitrogen insertion reaction. The use of a chiral auxiliary, such as (1S,2R)-1-amino-2-indanol, directs the rearrangement to yield enantiomerically enriched spiro- γ -lactams.^[2] This method is particularly valuable for creating γ -lactams with quaternary stereocenters.

Data Presentation

Entry	Cyclobutanone Precursor	Product	Diastereomeric Ratio (dr)	Yield (%)
1	3- Phenylcyclobutane none	(3S,5R)-5- Phenyl-1- ((1S,2R)-2- hydroxy-2,3- dihydro-1H- inden-1- yl)pyrrolidin-2- one	88:12	85
2	3,3- Dimethylcyclobutanone	5,5-Dimethyl-1- ((1S,2R)-2- hydroxy-2,3- dihydro-1H- inden-1- yl)pyrrolidin-2- one	>95:5	75
3	Spiro[3.3]heptan-2-one	Spiro[bicyclo[3.1.0]hexane-6,3'- pyrrolidin]-2'-one derivative	84:16	68
4	3- (Benzylxy)cyclo butanone	5-(Benzylxy)-1- ((1S,2R)-2- hydroxy-2,3- dihydro-1H- inden-1- yl)pyrrolidin-2- one	82:18	72

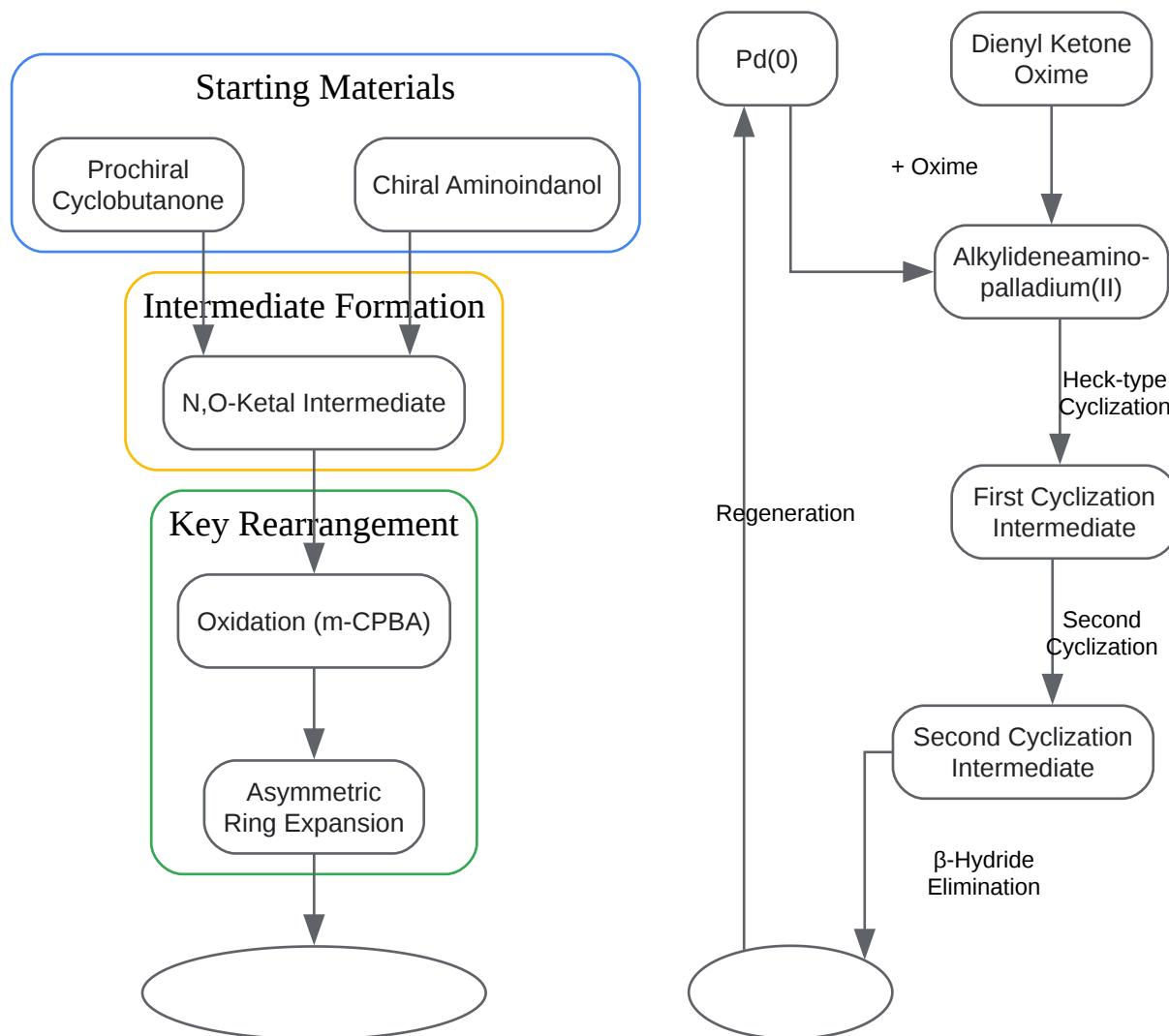
Experimental Protocol

General Procedure for the Asymmetric Synthesis of Spiro- γ -Lactams:

- In a round-bottom flask, dissolve the prochiral cyclobutanone (1.0 mmol, 1.0 equiv) and (1S,2R)-1-amino-2-indanol (1.1 mmol, 1.1 equiv) in tetrahydrofuran (THF, 5.0 mL).

- Stir the mixture at room temperature for 30 minutes to form the corresponding N,O-ketal intermediate.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA, 1.2 mmol, 1.2 equiv), portion-wise over 10 minutes.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the chiral γ -lactam.

Mechanistic Pathway



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References

- 1. BJOC - Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]

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